Protease Inhibitor Cocktail I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

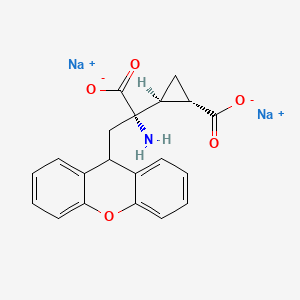

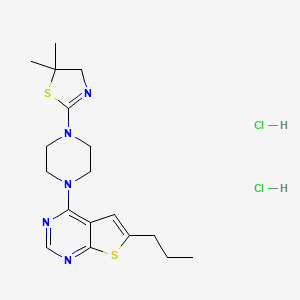

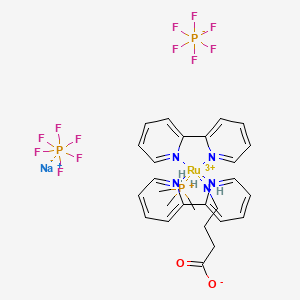

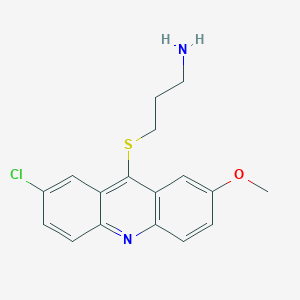

Blend of protease inhibitors optimized for mammalian cells. Contains the following inhibitors: AEBSF HCl (100 mM), Aprotinin (80 μM), Bestatin (5 mM), E-64 (1.5 mM), Leupeptin (2 mM) and Pepstatin (1 mM). Cocktail is provided as 1 ml of 100X concentrate in DMSO.

Applications De Recherche Scientifique

Application in Microbial Studies

Protease inhibitor cocktails are crucial in clinical samples used for proteomic studies. Their addition to saliva samples does not impact the growth of oral microbiota or compromise the ability to characterize its composition. This finding is essential for microbial studies that rely on accurate microbial profiles (Liu et al., 2010).

Impact on Plasma Protein Isoform Profiles

The addition of protease inhibitors to serum or plasma samples can significantly impact the isoform profile of selected plasma proteins. This effect, particularly observed in proteins like apolipoprotein A1, is attributed to the protease inhibitor component AEBSF, which covalently modifies proteins/peptides (Schuchard et al., 2005).

Role in HIV Infection Therapy

Protease inhibitors are a cornerstone in the therapeutic options for HIV infection. Their use, in combination with other antiretroviral compounds, has significantly prolonged patient survival and delayed disease onset, highlighting their importance in HIV/AIDS treatment strategies (Buckheit, 2001).

Preservation of Protein Integrity in Tissue Lysates

In tissue lysates, particularly those from rat skeletal muscle, the inclusion of protease inhibitor cocktails is essential to ensure no loss of protein integrity. However, this study recommends careful evaluation of any protease inhibitor's routine use due to its potential to alter protein content or band pattern in samples (Hoegler et al., 2013).

Effect on Viral Vector Yields

In gene therapy trials, the yield of herpes simplex virus (HSV) recombinant vectors is crucial. The presence of protease inhibitors, specifically AEBSF, in the production culture can dramatically reduce the vector yield, impacting their use in gene therapy (Wechuck et al., 2000).

Stabilization of Parathyroid Hormone in Blood Specimen

Protease inhibitor cocktails can significantly stabilize parathyroid hormone levels in blood samples, preventing degradation by proteases. This stabilization is crucial for accurate hormonal assessments in clinical diagnostics (Kim et al., 2009).

Influence on Enzyme Activities in Muscle Tissue

The presence of protease inhibitor cocktails in rat skeletal muscle tissue lysates can affect enzyme activities of non-proteases like acetyl-cholinesterase, highlighting the need for careful consideration in experimental setups where enzyme activity measurements are critical (Hoegler et al., 2015).

Propriétés

Nom du produit |

Protease Inhibitor Cocktail I |

|---|---|

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.